N-(propan-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide
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Overview
Description
N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents. The compound’s structure includes a pyridine ring, which is known for its aromatic properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE typically involves the reaction of a pyridine derivative with an ethanediamide precursor. Common synthetic routes may include:
Amidation Reaction: Reacting a pyridine carboxylic acid with an ethanediamine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Reductive Amination: Combining a pyridine aldehyde with an ethanediamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Secondary or tertiary amines
Substitution: Substituted ethanediamides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, modulating their activity. The ethanediamide backbone may facilitate binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(PROPAN-2-YL)-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE
- N-(PROPAN-2-YL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE
Uniqueness
N-(PROPAN-2-YL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity for biological targets. The isopropyl group also contributes to its distinct chemical properties, affecting its solubility and reactivity.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N'-propan-2-yl-N-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)14-11(16)10(15)13-7-9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
PQHRCTCAIRXTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
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